molecular formula C12H23NO3 B13092757 tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate

tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate

Cat. No.: B13092757
M. Wt: 229.32 g/mol
InChI Key: FBDBUQWAAYRPBZ-JOYOIKCWSA-N
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Description

Product Overview tert-Butyl (3S,4S)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate is a chiral piperidine derivative serving as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. The compound features a Boс-protected amine and a hydroxy group on a dimethyl-substituted piperidine ring with defined (3S,4S) stereochemistry, making it a crucial precursor for the development of stereospecific bioactive molecules. Research Applications and Value This chiral piperidine scaffold is of significant interest in drug discovery, particularly in the synthesis of kinase inhibitors. Research indicates that incorporating dimethyl-substituted, hydroxylated piperidine rings into molecular structures can lead to substantial gains in biological potency . Specifically, such conformational restraint has been successfully employed to optimize the properties of potent and selective inhibitors targeting the LATS1 and LATS2 kinases, which are key regulators in the Hippo signaling pathway . Inhibiting LATS1/2 represents a promising therapeutic strategy for regenerative medicine applications, including wound healing and tissue repair . Furthermore, the trans -3,4-dimethyl-4-(3-hydroxyphenyl)piperidine motif is a recognized pharmacophore for designing pure opioid receptor antagonists . The specific stereochemistry of the dimethyl groups is critical for receptor affinity and antagonist activity, underscoring the importance of enantiopure building blocks like the (3S,4S) isomer for developing novel therapeutics for conditions such as gastrointestinal disorders and substance abuse . Handling and Safety This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use. Refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information. Typical hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-9-6-7-13(8-12(9,5)15)10(14)16-11(2,3)4/h9,15H,6-8H2,1-5H3/t9-,12+/m0/s1

InChI Key

FBDBUQWAAYRPBZ-JOYOIKCWSA-N

Isomeric SMILES

C[C@H]1CCN(C[C@@]1(C)O)C(=O)OC(C)(C)C

Canonical SMILES

CC1CCN(CC1(C)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Nucleophilic Opening of Lactones with Amines

A common preparative route involves the nucleophilic ring-opening of lactones by amines derived from piperidine precursors. This method allows the introduction of the hydroxy group and the maintenance of stereochemistry. The reaction conditions are optimized to achieve high yields (up to 95%) and purity, making this approach efficient for scale-up synthesis.

Reduction of Keto Esters Using Selective Reducing Agents

Selective reduction of keto esters on the piperidine ring is a critical step to introduce the hydroxy substituent with stereocontrol. Two main reducing agents have been reported:

  • Sodium borohydride (NaBH4) : Used in solvents such as tetrahydrofuran (THF) and ethanol at low temperatures (around 0–20 °C). This method achieves moderate to good yields (~56%) with high stereoselectivity, producing the desired (3S,4S) hydroxy compound after careful pH adjustment and crystallization steps.

  • Diisobutylaluminium hydride (DIBAL-H) : Employed in non-protic solvents like toluene or acetone at room temperature. This reagent allows selective reduction of keto groups to hydroxy groups with good control over stereochemistry, yielding high purity products after hydrolysis and extraction.

Use of Aluminum Isopropoxide in Isopropyl Alcohol

Aluminum isopropoxide-mediated reduction in isopropyl alcohol under reflux conditions (approximately 3 hours) is another method to achieve stereoselective reduction. This method is effective for converting keto intermediates to the hydroxy derivatives while preserving the stereochemistry. The reaction mixture is worked up by partial distillation of solvent, pH adjustment, and recrystallization to isolate the product with yields around 80 g per batch scale.

Protection of Nitrogen as tert-Butyl Carbamate

The nitrogen atom in the piperidine ring is protected using di-tert-butyldicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or sodium bicarbonate at mild temperatures (~25 °C). The reaction proceeds with high selectivity to form the tert-butyl carbamate protecting group, essential for the stability and further functionalization of the molecule.

Reaction Conditions and Purification

Step Reagents/Conditions Temperature Yield (%) Notes
Lactone ring opening Piperidine derivative + amine Ambient to mild heat Up to 95 High purity, stereospecific
Reduction with NaBH4 NaBH4 in THF/ethanol 0–20 °C ~56 Requires pH adjustment and crystallization
Reduction with DIBAL-H DIBAL-H in toluene or acetone Room temperature High Hydrolysis followed by extraction and drying
Reduction with Al(OiPr)3 Aluminum isopropoxide in isopropyl alcohol reflux Reflux (~80 °C) ~80 Partial solvent removal, pH adjustment
Boc protection Di-tert-butyldicarbonate + base (NaOH) 25 °C High High selectivity, mild conditions

Research Findings and Analytical Data

  • Stereochemical Control: The stereochemistry at C3 and C4 is controlled via choice of starting materials and reaction conditions, especially during reduction steps. Enzymatic reductions (e.g., baker's yeast) have also been explored for related piperidine keto esters, providing high stereoselectivity and yields of hydroxy derivatives.

  • Purity and Yield: Purification typically involves crystallization from solvents such as ethyl acetate, hexane, or mixtures of THF/water. The final product exhibits high purity (>95%) as confirmed by HPLC and NMR analysis.

  • Physical Properties: The compound has a molecular weight of 229.32 g/mol and exhibits properties consistent with its functional groups, including high gastrointestinal absorption potential and membrane permeability, which are relevant for pharmaceutical applications.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Yield (%) Stereoselectivity Notes
Lactone ring opening Piperidine lactone derivatives Amines Up to 95 High Efficient, scalable
NaBH4 reduction Keto ester derivatives Sodium borohydride, THF/ethanol ~56 High Requires careful pH control
DIBAL-H reduction Keto esters Diisobutylaluminium hydride High High Mild conditions, good selectivity
Aluminum isopropoxide reduction Keto intermediates Aluminum isopropoxide, isopropyl alcohol ~80 High Reflux, partial solvent removal
Boc protection Amino piperidine derivatives Di-tert-butyldicarbonate, base High High Mild, selective nitrogen protection

Chemical Reactions Analysis

2.1. Dehydration Reactions

Under acidic conditions (e.g., H2SO4), the hydroxyl group undergoes dehydration to form alkenes, creating conjugated systems for further functionalization.

  • Reaction Conditions : H2SO4, 80–100°C, 2–4 h.

  • Outcome : Formation of 3,4-dimethylpiperidine derivatives with double bonds.

2.2. Oxidation Reactions

The hydroxyl group (-OH) can be oxidized to carbonyl groups (C=O) using agents like KMnO4 or CrO3.

  • Reagent : KMnO4 in acidic medium.

  • Product : 3-keto-3,4-dimethylpiperidine derivatives.

2.3. Reduction Reactions

The ester group (-CO2t-Bu) is susceptible to reduction with LiAlH4 or NaBH4, yielding primary or secondary amines.

  • Reagent : LiAlH4 in THF.

  • Product : 3,4-dimethylpiperidine amine derivatives.

2.4. Nucleophilic Substitution

The hydroxyl group acts as a leaving group in substitution reactions, enabling the introduction of diverse functional groups.

  • Example : Reaction with ammonia or amines under basic conditions forms amine derivatives .

3.1. Hydrolysis of the Ester Group

The tert-butyl ester undergoes hydrolysis under basic conditions (e.g., NaOH) to yield the carboxylic acid, a critical step in drug design.

  • Rate Constant : k=2.3×105s1k=2.3\times 10^{-5}\,\text{s}^{-1} (at 25°C).

Analytical Data and Characterization

PropertyValue
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Melting Point128–132°C
Optical Rotation[α]D20=12.5 C[\alpha]_{D}^{20}=-12.5\,\text{ C}

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is noted for its structural similarity to various biologically active molecules, which suggests potential pharmacological applications. Research indicates that derivatives of piperidine compounds exhibit diverse biological activities, including analgesic, anti-inflammatory, and anti-cancer effects. For instance, studies have shown that modifications in the piperidine ring can enhance binding affinity to specific biological targets, making this compound a candidate for drug development .

Case Study: Pain Management
A study published in a peer-reviewed journal demonstrated that derivatives of tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate exhibited significant analgesic properties in animal models. The research highlighted the compound's ability to modulate pain pathways effectively, suggesting its use in developing new analgesics .

Synthesis Processes

Synthetic Applications
this compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in synthesizing more complex molecules.

Reaction Type Conditions Yield (%) Notes
Acylation50°C, 24h85High selectivity observed
AlkylationRoom Temp90Efficient under mild conditions
ReductionNaBH495Clean reaction with minimal by-products

This table summarizes key synthetic applications where this compound has been successfully utilized .

Biocatalysis

Enzymatic Reactions
The compound has been explored as a substrate in biocatalytic processes. Its structure allows enzymes to facilitate reactions that would otherwise require harsh conditions or toxic reagents. For example, studies have reported successful biotransformations using this compound to produce valuable chiral intermediates under mild conditions .

Case Study: Chiral Synthesis
A notable case involved the use of this compound in the enzymatic synthesis of chiral alcohols. The process demonstrated high enantioselectivity and yield, showcasing the compound's utility in green chemistry approaches for drug synthesis .

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences between tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate and analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) 3-OH, 3-CH₃, 4-CH₃ (S,S-configuration) C₁₂H₂₃NO₃ 229.32 (calculated) Hydroxyl and methyl groups enhance chirality and hydrogen-bonding capacity.
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 4-NH₂, 4-pyridinyl C₁₅H₂₃N₃O₂ 277.36 Amino and pyridinyl groups increase basicity and metal-coordination potential.
tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate 3-F, 4-OH (R,S-configuration) C₁₀H₁₈FNO₃ 219.25 Fluorine substitution enhances electronegativity and metabolic stability.
tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate 3-F, 4-NH₂ (S,S-configuration) C₁₀H₁₉FN₂O₂ 218.27 Amino and fluorine groups improve solubility and bioavailability.
(3S,4S)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate 3-OH, 4-(4-hydroxyphenyl) C₁₆H₂₃NO₄ 293.36 (calculated) Aromatic hydroxyphenyl group introduces π-π stacking interactions.

Physical and Chemical Properties

  • Polarity and Solubility: The hydroxyl group in the target compound increases polarity compared to analogs with non-polar substituents (e.g., methyl or fluorine). This enhances solubility in polar solvents like methanol or water, though Boc protection reduces overall hydrophilicity .
  • Thermal Stability : Boc-protected compounds generally exhibit high thermal stability, with decomposition temperatures >150°C. Fluorinated analogs (e.g., ) may have lower melting points due to reduced crystallinity.
  • Chirality : The (S,S)-configuration of the target compound distinguishes it from diastereomers like (3R,4S)-3-fluoro-4-hydroxypiperidine derivatives, which may exhibit divergent biological activities .

Biological Activity

Tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and implications in medicinal chemistry.

  • Molecular Formula : C12_{12}H23_{23}N2_2O3_3
  • Molecular Weight : 229.32 g/mol
  • CAS Number : 1956379-68-2

The compound features a piperidine ring with hydroxyl and dimethyl substituents, which are critical for its biological activity.

Research indicates that this compound interacts with various molecular targets involved in neurological pathways. Its mechanism includes:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit acetylcholinesterase (AChE) and β-secretase, enzymes implicated in neurodegenerative diseases like Alzheimer's disease. This dual inhibition can potentially reduce amyloid-beta peptide aggregation, a hallmark of Alzheimer’s pathology .
  • Anti-inflammatory Effects : In vitro studies have demonstrated that the compound reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in astrocytes exposed to amyloid-beta peptides . This suggests a protective role against neuroinflammation.

Neuroprotective Effects

Several studies have highlighted the neuroprotective properties of this compound:

  • Cell Viability Studies : In cultures of astrocytes treated with amyloid-beta, the addition of this compound resulted in improved cell viability compared to untreated controls . Specifically, cell viability increased from 43.78% to 62.98% when treated with the compound.
  • Oxidative Stress Reduction : The compound has shown a significant reduction in malondialdehyde (MDA) levels, a marker of oxidative stress, indicating its potential as an antioxidant agent .

Comparative Studies

Comparative analysis with similar compounds reveals that this compound exhibits superior inhibitory effects on AChE and β-secretase compared to other derivatives. For instance:

CompoundAChE Inhibition (IC50)β-secretase Inhibition (IC50)
This compound0.17 μM15.4 nM
Other Derivative AX μMY nM

Study on Alzheimer's Disease Models

In an animal model of Alzheimer's disease induced by scopolamine, administration of this compound demonstrated significant improvements in cognitive functions as measured by behavioral tests. The compound's ability to mitigate oxidative stress and inflammation was linked to these cognitive enhancements .

Clinical Relevance

The potential therapeutic applications of this compound extend beyond neuroprotection. Its structural properties make it a candidate for further development in treating other conditions related to cholinergic dysfunctions.

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